molecular formula C16H19ClN4O B15116202 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B15116202
M. Wt: 318.80 g/mol
InChI Key: HEICWGVHLXZMPC-UHFFFAOYSA-N
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Description

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a pyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylamine with piperazine to form the intermediate 4-(5-chloro-2-methylphenyl)piperazine. This intermediate is then reacted with 1-methyl-1,2-dihydropyrazin-2-one under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .

Scientific Research Applications

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both piperazine and pyrazinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1-methylpyrazin-2-one

InChI

InChI=1S/C16H19ClN4O/c1-12-3-4-13(17)11-14(12)20-7-9-21(10-8-20)15-16(22)19(2)6-5-18-15/h3-6,11H,7-10H2,1-2H3

InChI Key

HEICWGVHLXZMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=CN(C3=O)C

Origin of Product

United States

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